2-[4-(Cyclopentyloxy)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyclopentyloxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSUPDZCBFEDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Cyclopentyloxy Phenyl Acetonitrile and Structural Analogs
Established Synthetic Routes to the 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Core Structure
The synthesis of the this compound core structure is primarily achieved through well-established organic reactions, focusing on the formation of the ether linkage.
Strategies Involving Phenolic Alkylation of Precursors
The most direct and widely utilized method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenolic precursor, typically 4-hydroxyphenylacetonitrile, with a suitable cyclopentylating agent.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-hydroxyphenylacetonitrile with a base, acts as a nucleophile. masterorganicchemistry.com It attacks the electrophilic carbon of the cyclopentyl halide or sulfonate, displacing the leaving group to form the desired ether. wikipedia.org
Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). jk-sci.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they facilitate the SN2 reaction. masterorganicchemistry.comjk-sci.com The cyclopentylating agent is typically cyclopentyl bromide or cyclopentyl tosylate, with the latter often being more reactive.
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Temperature |
| 4-Hydroxyphenylacetonitrile | Cyclopentyl Bromide | K₂CO₃ | Acetonitrile | Reflux |
| 4-Hydroxyphenylacetonitrile | Cyclopentyl Tosylate | NaH | DMF | Room Temp. to 60 °C |
| 4-Hydroxyphenylacetonitrile | Cyclopentyl Iodide | NaOH | DMSO | 80 °C |
This method is highly efficient for primary alkyl halides like cyclopentyl bromide, minimizing side reactions such as elimination. jk-sci.com
Synthesis via Cyclic Nitronate Chemistry
An alternative, more complex synthetic approach to related structures involves the chemistry of nitrocyclopropanes and their rearrangement to cyclic nitronates. acs.orgnih.govacs.org While not a standard route for this compound, it represents a novel strategy for constructing substituted phenyl rings.
This theoretical pathway would begin with the synthesis of a donor-acceptor nitrocyclopropane (B1651597). The "donor" in this context would be a precursor to the 4-(cyclopentyloxy)phenyl group. The reaction of an electron-rich alkene, such as 4-(cyclopentyloxy)styrene, with a nitro-diazo compound under rhodium catalysis could generate the required nitrocyclopropane intermediate. acs.orgacs.org Due to the strong electron-donating nature of the cyclopentyloxy group, this intermediate would be highly prone to immediate ring-enlargement. acs.orgacs.org
The inherent ring strain and the electronic properties of the donor-acceptor cyclopropane (B1198618) facilitate the cleavage of the bond between the substituted carbons, leading to a 1,3-zwitterionic intermediate. acs.org Intramolecular attack by the oxygen of the nitro group leads to the formation of a five-membered cyclic nitronate (isoxazoline N-oxide). rsc.org Subsequent chemical transformations would be required to convert this cyclic nitronate into the phenylacetonitrile (B145931) target structure, a process that is complex and not yet established for this specific compound. This route highlights an area of ongoing research in synthetic methodology. rsc.orgnih.gov
Synthesis of Key Intermediates for this compound Derivatization
The availability of key intermediates is paramount for the synthesis of the target compound and its analogs. The primary intermediate is 4-hydroxyphenylacetonitrile.
One common method for its preparation is the demethylation of the more readily available 2-(4-methoxyphenyl)acetonitrile. This can be achieved using reagents like aluminum chloride in an aromatic solvent, which effectively cleaves the methyl ether to reveal the phenol. chemicalbook.com
Another route involves the direct conversion of 4-hydroxybenzyl alcohol into the corresponding nitrile. google.comgoogle.com This transformation can be accomplished by reacting the alcohol with hydrogen cyanide or an alkali metal cyanide like potassium cyanide in the presence of an acid, often in a polar aprotic solvent such as dimethylsulfoxide (DMSO). google.com
A different synthetic strategy involves building the molecule from 4-(cyclopentyloxy)benzyl alcohol. This intermediate can be converted into 4-(cyclopentyloxy)benzyl chloride using concentrated hydrochloric acid. orgsyn.org The subsequent reaction of the benzyl (B1604629) chloride with sodium cyanide provides a direct route to the final product, this compound. orgsyn.orgorgsyn.org
Divergent Synthetic Approaches for Analogs of this compound
The core synthetic routes can be adapted to produce a variety of structural analogs, allowing for the exploration of structure-activity relationships.
Introduction of Varied Alkoxy Substituents on the Phenyl Ring
A range of alkoxy analogs can be synthesized using the phenolic alkylation strategy described in section 2.1.1. By starting with 4-hydroxyphenylacetonitrile and employing different alkyl halides or sulfonates, a library of 4-alkoxyphenylacetonitrile derivatives can be generated. The reaction conditions are generally consistent with the Williamson ether synthesis. wikipedia.orgjk-sci.com
Table 2: Synthesis of 4-Alkoxyphenylacetonitrile Analogs
| Alkylating Agent | Product | Base/Solvent System |
| Methyl Iodide | 2-(4-Methoxyphenyl)acetonitrile | K₂CO₃ / Acetonitrile |
| Ethyl Bromide | 2-(4-Ethoxyphenyl)acetonitrile | NaH / DMF |
| Isopropyl Bromide | 2-(4-Isopropoxyphenyl)acetonitrile | NaOH / DMSO |
| Benzyl Bromide | 2-(4-(Benzyloxy)phenyl)acetonitrile | K₂CO₃ / Acetonitrile |
This approach offers a straightforward method for systematically modifying the alkoxy substituent to investigate its impact on the compound's properties.
Incorporation of Halogen Atoms into the Core Structure
Halogenated analogs of this compound can be prepared through several synthetic routes. A primary strategy involves starting with a pre-halogenated phenolic intermediate. For instance, 3-chloro-4-hydroxyphenylacetonitrile can be synthesized and then subjected to O-alkylation with a cyclopentylating agent under standard Williamson ether synthesis conditions to yield 2-[3-chloro-4-(cyclopentyloxy)phenyl]acetonitrile.
Alternatively, one could start with a halogenated benzyl halide. For example, the synthesis of α-(4-chlorophenyl)-γ-phenylacetoacetonitrile has been reported starting from 4-chlorophenylacetonitrile, demonstrating the viability of using halogenated precursors in nitrile synthesis. orgsyn.org Following this logic, 4-(cyclopentyloxy)benzyl chloride could be subjected to electrophilic aromatic substitution to introduce a halogen atom, followed by cyanation. However, controlling the regioselectivity of the halogenation can be challenging. Direct halogenation of the final product, this compound, is another possibility, though it may lead to a mixture of products and potential side reactions on the benzylic methylene (B1212753) group.
Modifications of the Phenyl and Cyclopentyl Moieties
In the development of bioactive molecules, systematic modification of constituent moieties is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological profiles. For structural analogs of this compound, both the phenyl and cyclopentyl groups serve as key targets for modification to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties.
The phenyl ring is a frequent subject of modification. One common strategy involves the introduction of substituents at various positions (ortho, meta, para). For example, the incorporation of a methyl group can have profound effects on a compound's activity and properties, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.com An ortho-methyl group can restrict the conformation of the molecule, potentially locking it into a more bioactive shape and improving binding potency. mdpi.com Another strategy is the introduction of fluorine atoms, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve ligand lipophilicity efficiency. mdpi.com
A more significant modification involves the replacement of the aromatic phenyl ring with a saturated carbocycle, such as a cyclohexane (B81311) ring. This "sp3-enrichment" strategy is increasingly utilized to improve the physicochemical properties of drug candidates, as a higher fraction of sp3-hybridized carbons has been associated with higher clinical success rates. nih.gov Such a modification can lead to compounds with improved solubility and metabolic profiles while potentially maintaining or even improving binding affinity. nih.gov Studies using matched molecular pair analysis have shown that replacing a phenyl group with a cyclohexyl group can result in similar binding affinities in a significant percentage of cases, challenging the perception that aromatic stacking interactions are always optimal. nih.gov
The cyclopentyl moiety is also a viable point for structural variation. Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) can modulate the compound's conformational flexibility and steric profile, which in turn affects its interaction with biological targets. acs.orgmdpi.com Introducing substituents onto the cyclopentyl ring itself is another avenue for optimization, allowing for the exploration of additional binding pockets or the fine-tuning of lipophilicity. These modifications are often guided by the goal of enhancing the rigidity or introducing specific vectors for interaction while maintaining hydrophobic properties. mdpi.com
| Moiety | Modification Type | Example | Rationale / Observed Effect | Reference |
|---|---|---|---|---|
| Phenyl | Substitution | Addition of ortho-methyl group | Improves binding potency through conformational restriction. | mdpi.com |
| Phenyl | Substitution | Addition of para-fluoro group | Optimizes ligand lipophilicity efficiency and can improve metabolic stability. | mdpi.com |
| Phenyl | Bioisosteric Replacement | Replacement with a cyclohexyl ring | Increases sp3 character, potentially improving solubility and metabolic profile while maintaining affinity. | nih.gov |
| Cyclopentyl | Ring Size Variation | Replacement with cyclopropyl (B3062369) or cyclohexyl rings | Modulates conformational flexibility and steric bulk to optimize target interaction. | mdpi.comacs.org |
| Cyclopentyl | Substitution | Introduction of substituents (e.g., hydroxyl, alkyl) | Explores additional binding interactions and fine-tunes physicochemical properties. | nih.gov |
Modern Synthetic Techniques Applied to Phenylacetonitrile Chemistry
The synthesis of phenylacetonitrile and its derivatives has evolved significantly, moving beyond classical methods to embrace modern techniques that offer greater efficiency, safety, and sustainability. These advanced methodologies are highly applicable to the synthesis of complex targets like this compound.
Electrochemical Synthesis: Organic electrochemistry has re-emerged as a powerful and green synthetic tool. researchgate.net It uses electrons as clean reagents, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. A sustainable and metal-free dehydrogenative benzylic cyanation protocol has been reported, allowing for the synthesis of valuable 2-phenylacetonitrile (B1602554) derivatives. researchgate.net This method involves the selective electrochemical activation of benzylic C-H bonds, demonstrating a scalable approach to forming the crucial cyanomethyl group. researchgate.net
Continuous Flow Chemistry: The use of micro-reactors in continuous flow systems offers substantial advantages over traditional batch processing. These benefits include rapid reaction times, enhanced safety due to small reaction volumes, high production efficiency, and ease of automation. scispace.com A method for synthesizing phenylacetonitrile has been disclosed that involves continuously feeding a mixture of a sodium cyanide solution, a phase-transfer catalyst, and benzyl chloride into a micro-reactor at elevated temperatures, with reaction times as short as 20-300 seconds. scispace.com This technique can improve yield, reduce side reactions, and simplify downstream processing. scispace.com
Modern Catalytic Methods:
Nickel-Catalyzed Reactions: Nickel catalysis provides an efficient route for functionalizing the α-position of phenylacetonitriles. A clean method for the α-allylation of phenylacetonitrile with allylic alcohols has been developed using a Ni(cod)2/dppf catalyst system. researchgate.net This protocol is atom-economical, forming water as the only byproduct. researchgate.net Additionally, Ni-catalyzed reactions of benzyl chlorides with trimethylsilyl (B98337) cyanide offer a simple, base-free strategy for synthesizing arylacetonitriles. rsc.org
C-H Activation: Direct functionalization of C-H bonds is a transformative strategy in organic synthesis that streamlines the construction of complex molecules by avoiding pre-functionalized starting materials. numberanalytics.com While challenging due to the inertness of C-H bonds, transition metal-catalyzed C-H activation provides a powerful tool for directly modifying the phenyl ring or other parts of the molecule. numberanalytics.com Mechanisms like oxidative addition and concerted metalation-deprotonation are key to these transformations. numberanalytics.com
Phase-Transfer Catalysis (PTC): While not new, modern applications of PTC have refined the synthesis of phenylacetonitrile derivatives. The alkylation of active methylene compounds like phenylacetonitrile can be efficiently performed using tetraalkylammonium salts as catalysts in the presence of concentrated aqueous alkali. orgsyn.org This method is highly selective for monoalkylation and avoids the need for strictly anhydrous solvents. orgsyn.org
| Technique | Key Reagents/Setup | Primary Advantages | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Electrodes, solvent (e.g., HFIP), electric current | Sustainable (electrons as reagents), metal-free, scalable, avoids harsh chemical oxidants. | researchgate.net |
| Continuous Flow Chemistry | Micro-reactor, pumps | Rapid reaction times, high efficiency, enhanced safety, easy automation, reduced side reactions. | scispace.com |
| Nickel-Catalyzed Allylation | Ni(cod)2/dppf, allylic alcohol | Atom-economical (water as byproduct), base-free, good functional group compatibility. | researchgate.net |
| C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Streamlines synthesis by avoiding pre-functionalization, high atom economy. | numberanalytics.com |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salt, aqueous alkali | Operational simplicity, high selectivity for monoalkylation, avoids anhydrous conditions. | orgsyn.org |
Preclinical Pharmacological Investigations and Biological Activities of 2 4 Cyclopentyloxy Phenyl Acetonitrile Derivatives
Enzyme Inhibition Profiles
The ability of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivatives to interact with and inhibit specific enzymes is a cornerstone of their pharmacological activity. Research has explored their effects on phosphodiesterases and other enzyme targets, revealing potential therapeutic applications.
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways. patsnap.com As the primary enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) in immune and central nervous system cells, its inhibition is a key strategy for modulating inflammatory responses. immune-system-research.comimmune-system-research.com The 4-(cyclopentyloxy)phenyl moiety present in the titular compound is a key structural feature found in classic PDE4 inhibitors like Rolipram. mdpi.com This group is known to form significant interactions within the hydrophobic pockets of the PDE4 active site, contributing to the inhibitory activity of the molecule. mdpi.com
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. patsnap.com This elevation in cAMP levels activates downstream signaling cascades, including Protein Kinase A (PKA), which in turn can suppress the activity of pro-inflammatory pathways and reduce the production of inflammatory mediators. patsnap.comresearchgate.net
The inhibition of PDE4 prevents the degradation of cAMP to its inactive form, adenosine monophosphate (AMP). researchgate.net This action effectively boosts intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates transcription factors such as the cAMP response element-binding protein (CREB). researchgate.netnih.gov Activated CREB can modulate the expression of genes involved in inflammation. Furthermore, increased cAMP signaling interferes with the pro-inflammatory transcription factor Nuclear Factor-κB (NF-κB), a central regulator of inflammatory gene expression. patsnap.comnih.gov By blocking cAMP hydrolysis, PDE4 inhibitors effectively suppress inflammatory responses. patsnap.com
The PDE4 enzyme family comprises four distinct subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. immune-system-research.com These isoforms are expressed differently across various tissues and cell types. Notably, PDE4B and PDE4D are highly expressed in immune cells and are considered the primary drivers of the anti-inflammatory effects of PDE4 inhibitors. nyu.edu Conversely, inhibition of other isoforms has been linked to some of the side effects observed with non-selective inhibitors. mdpi.com
Selective inhibition of PDE4B and PDE4D is therefore a key goal in the development of new anti-inflammatory therapies. nyu.edu The selectivity profile of an inhibitor against these different isoforms determines its therapeutic potential and side-effect profile. For instance, the well-studied inhibitor Rolipram demonstrates different potencies against the various isoforms. immune-system-research.com
Table 1: Inhibitory Activity of Representative PDE4 Inhibitors Against PDE4 Isoforms This table presents data for well-characterized PDE4 inhibitors to illustrate the concept of isoform selectivity. Data for this compound itself is not publicly available.
| Compound | PDE4A (IC₅₀) | PDE4B (IC₅₀) | PDE4D (IC₅₀) |
| Rolipram | ~3 nM | ~130 nM | ~240 nM |
| Roflumilast | >1000 nM | ~0.84 nM | ~0.68 nM |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency. Data sourced from multiple studies. immune-system-research.commdpi.com
Beyond PDE4, structural elements of this compound, such as the nitrile group, may confer activity against other enzyme targets. For instance, in the development of inhibitors for Pteridine Reductase 1 (PTR1), an enzyme essential for the survival of certain parasites, the addition of a nitrile group to a compound scaffold was found to improve potency. This enhancement was attributed to additional van der Waals interactions within the enzyme's active site. PTR1 is a target for developing treatments against tropical diseases, and its inhibition represents a distinct pharmacological profile from that of PDE4 inhibition.
Phosphodiesterase 4 (PDE4) Inhibition and Selectivity
In Vitro Cellular Activity
The enzymatic inhibition profiles of these compounds translate into specific activities at the cellular level, particularly concerning the modulation of inflammatory pathways in relevant cell types.
Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key process in many neurological disorders. researchgate.net The anti-inflammatory properties of PDE4 inhibitors are highly relevant in this context. mdpi.com By elevating cAMP levels, PDE4 inhibitors can effectively suppress the activation of microglial cells. researchgate.net
In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated microglial cells, have shown that PDE4 inhibitors can significantly reduce the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.com This suppression of inflammatory mediators demonstrates the potential of compounds with PDE4 inhibitory activity to exert anti-neuroinflammatory effects, making them promising candidates for further investigation in the context of neurodegenerative and neuropsychiatric diseases. researchgate.netmdpi.com
Modulation of Osteoclast Differentiation
Derivatives related to this compound have demonstrated notable effects on the modulation of osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone resorption, and their dysregulation can lead to bone diseases like osteoporosis. mdpi.commdpi.com Studies have investigated compounds such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl) and N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz), which share structural similarities with the subject compound. mdpi.comnih.gov
These investigations have shown that such derivatives can significantly inhibit the formation of mature osteoclasts from their precursor cells in a dose-dependent manner. nih.govnih.gov The primary mechanism of this inhibition is linked to the interference with signaling pathways initiated by the Receptor Activator of Nuclear Factor kappa-Β ligand (RANKL), a critical factor for osteoclastogenesis. mdpi.comnih.gov For instance, PPOA-N-Ac-2-Cl was found to decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are markers for mature osteoclasts, without showing significant cytotoxicity to the cells. nih.govnih.gov
A crucial aspect of the inhibitory effect of these acetamide derivatives on osteoclast differentiation is the downregulation of key signaling molecules. mdpi.com One of the primary targets identified is the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). mdpi.comaginganddisease.org TRAF6 is a key adaptor protein that is recruited upon the binding of RANKL to its receptor, RANK, and is essential for the downstream activation of pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). aginganddisease.org
Studies on compounds like PPOA-N-Ac-2-Cl and 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA) have demonstrated their ability to suppress the expression of TRAF6. nih.govnih.gov By downregulating TRAF6, these compounds effectively block the subsequent signaling cascade. mdpi.comnih.gov This leads to reduced expression of other critical osteoclast-specific genes, including c-fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. nih.govnih.gov The inhibition of these signaling pathways ultimately prevents the differentiation of precursor cells into mature, functional osteoclasts. mdpi.comnih.gov
The functional activity of mature osteoclasts is dependent on the formation of a unique cytoskeletal structure known as the F-actin ring or belt. nih.govresearchgate.net This structure is essential for the osteoclast to attach to the bone surface and form a sealed resorption compartment, a necessary step for effective bone resorption. nih.gov
Research has shown that derivatives such as PPOA-N-Ac-2-Cl and PPOAC-Bz disrupt the formation of this F-actin belt. mdpi.comnih.gov In vitro studies using bone marrow macrophages (BMMs) treated with these compounds showed a significant reduction in the formation of organized F-actin rings. mdpi.comnih.gov Consequently, the bone resorption activity of the osteoclasts was markedly attenuated. This was visually confirmed through bone resorption pit assays, where surfaces incubated with treated cells showed significantly fewer and smaller resorption pits compared to untreated controls. mdpi.comnih.govnih.gov This demonstrates that in addition to inhibiting differentiation, these compounds also directly impair the bone-resorbing function of mature osteoclasts. mdpi.comnih.gov
Potential Anticancer Activities of Related Phenylacetonitrile (B145931) Derivatives
Phenylacetonitrile and its derivatives have been a subject of interest in oncology research due to their potential anticancer activities. nih.govthegoodscentscompany.com A variety of structurally related compounds have been synthesized and evaluated for their efficacy against different cancer cell lines. nih.govnih.gov For example, a series of 2-phenylacrylonitrile (B1297842) derivatives were synthesized and showed potent inhibitory activity against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cells. nih.gov
One derivative, in particular, exhibited strong antiproliferative effects by acting as a tubulin inhibitor. nih.gov Tubulin is a crucial component of microtubules, which play a vital role in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. nih.gov Other related structures, such as 4-phenyl-2-quinolones and N-(4-t-butylbenzoyl)-N'-phenylthiourea, have also demonstrated cytotoxic effects against various cancer cell lines, including those of breast and cervical cancer. nih.govjppres.com These findings highlight the potential of the phenylacetonitrile scaffold as a basis for the development of novel anticancer agents. nih.govnih.govjppres.com
Antiviral Mechanisms (e.g., for related 8-hydroxyquinoline (B1678124) derivatives)
While distinct from phenylacetonitriles, 8-hydroxyquinoline derivatives are another class of compounds whose biological activities provide context for the broader potential of related heterocyclic structures. These compounds are known to exhibit a wide range of biological effects, including antiviral activity. nih.govresearchgate.net
The antiviral mechanisms of 8-hydroxyquinoline derivatives are often linked to their ability to chelate metal ions. nbinno.com These metal ions are essential cofactors for many viral enzymes, such as polymerases and proteases, which are necessary for viral replication. nbinno.com By binding to these metal ions, 8-hydroxyquinoline derivatives can inhibit the function of these crucial viral enzymes. nbinno.com Furthermore, some derivatives have been shown to act at an early stage of the viral lifecycle, reducing the intracellular production of viral proteins and the subsequent yield of infectious virions. nih.govresearchgate.net Antiviral strategies can target various stages of the viral life cycle, including attachment to the host cell, uncoating of the viral genome, replication, and release of new virus particles. youtube.com The multifaceted mechanisms of related heterocyclic compounds underscore the diverse therapeutic possibilities within this area of chemical research. nih.govresearchgate.net
Receptor Agonism/Antagonism Studies (e.g., Adenosine A2A Receptor, Retinoic Acid Receptor Alpha for related compounds)
The interaction of small molecules with specific cellular receptors is a cornerstone of pharmacological research. For compounds structurally related to this compound, studies have explored their potential to act as agonists or antagonists at various receptors, including the Adenosine A2A receptor and the Retinoic Acid Receptor Alpha (RARα).
The Adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in various physiological processes, including neurotransmission and inflammation. nih.govnih.gov While direct studies on this compound are not available, the broader class of non-xanthine heterocyclic compounds has been investigated for adenosine receptor antagonism.
The Retinoic Acid Receptor Alpha (RARα) is a nuclear receptor that acts as a ligand-activated transcription factor, playing a key role in cell differentiation, proliferation, and apoptosis. wikipedia.orgfluorofinder.com Several classes of synthetic compounds, such as benzofuran, benzothiophene, and pyrazole (B372694) derivatives, have been designed and synthesized as selective RARα agonists. nih.govnih.gov These agonists have shown the ability to induce cell differentiation in models such as human promyelocytic leukemia (HL-60) cells and to modulate immune responses, indicating the therapeutic potential of targeting this receptor. nih.govnih.gov
In Vitro Efficacy Assessments in Relevant Biological Models
The preclinical evaluation of this compound derivatives and related compounds has been conducted using a variety of in vitro biological models to assess their efficacy and mechanisms of action.
In the context of osteoclast modulation , primary bone marrow-derived macrophages (BMMs) and the RAW 264.7 macrophage cell line are standard models. mdpi.comnih.gov The efficacy of inhibitory compounds is quantified by measuring the number and size of TRAP-positive multinucleated cells. nih.gov Functional assessment is performed through bone resorption assays, where the area of pits formed by osteoclasts on bone-like surfaces is measured. nih.govnih.gov
For anticancer activity , a panel of human cancer cell lines is typically used. For example, the antiproliferative effects of phenylacetonitrile derivatives have been tested on lines such as HCT116 (colorectal cancer), BEL-7402 (liver cancer), MCF-7 and T47D (breast cancer), and HeLa (cervical cancer). nih.govnih.govjppres.com The primary measure of efficacy is the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. nih.gov
The antiviral efficacy of related compounds like 8-hydroxyquinoline derivatives is assessed using cell culture models infected with specific viruses, such as the dengue virus. nih.gov The effectiveness of the compounds is determined by measuring the reduction in viral replication and the yield of infectious virus particles. nih.govresearchgate.net
These in vitro models are essential for the initial screening and mechanistic understanding of novel therapeutic compounds before they can be considered for further development.
Structure Activity Relationships Sar and Molecular Design Strategies for 2 4 Cyclopentyloxy Phenyl Acetonitrile Analogs
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For analogs of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, the core structure itself presents several key features. These generally include a central phenyl ring, a cyclopentyloxy group, and an acetonitrile (B52724) moiety. The spatial arrangement and electronic properties of these groups are critical for interaction with biological targets.
In silico, pharmacophore-guided modeling can be a valuable tool. For instance, in studies of other biologically active molecules, pharmacophore models have been successfully generated from the ligand-protein complex, identifying key interactions such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. This approach helps in screening and designing new derivatives with potentially improved activity.
Impact of Substituents on the Phenyl Ring and Cyclopentyloxy Moiety
Systematic modification of the this compound scaffold has provided valuable insights into its SAR. The electronic and steric effects of different substituents on the phenyl ring and variations in the alkoxy group can significantly alter the biological profile of the resulting analogs.
The nature of the alkoxy group at the para-position of the phenyl ring is a critical determinant of activity. While the cyclopentyloxy group is a defining feature of the parent compound, variations in this moiety can lead to significant changes in potency. The size, shape, and flexibility of the alkoxy group can influence how the molecule fits into the binding pocket of its target protein. For example, replacing the cyclopentyloxy group with other cyclic or acyclic ethers can modulate the compound's lipophilicity and conformational preferences, thereby affecting its pharmacokinetic and pharmacodynamic properties.
The introduction of halogen atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can affect a compound's potency, selectivity, and metabolic stability. nih.gov The position and nature of the halogen substituent are crucial. For instance, the introduction of halogens can increase the bioactivity of compounds. nih.gov In some quinone imine derivatives, compounds with a greater number of chlorine atoms have demonstrated the highest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com The enhanced activity of halogenated compounds can sometimes be attributed to the formation of halogen bonds with the biological target, which can improve binding affinity. nih.gov
Table 1: Impact of Phenyl Ring Substituents on Biological Activity
| Compound | Substituent on Phenyl Ring | Observed Effect on Activity |
|---|---|---|
| Analog A | Electron-donating group (e.g., methyl, methoxy) | Can lead to good yields in certain synthetic reactions. nih.gov |
| Analog B | Electron-withdrawing group (e.g., fluoro, chloro) | May result in lower yields in some synthetic pathways. nih.gov |
| Analog C | Halogen (e.g., Cl, Br) | Often associated with increased biological activity. nih.govbiointerfaceresearch.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov
For complex biological activities, three-dimensional QSAR (3D-QSAR) methods are often employed. These approaches consider the three-dimensional properties of the molecules, providing a more detailed understanding of the ligand-receptor interactions. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov In a CoMFA study, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various grid points in space. nih.gov A statistical method, such as Partial Least Squares (PLS), is then used to correlate these fields with the observed biological activities. The results of a CoMFA analysis are often visualized as contour maps, which indicate regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. nih.gov This information is invaluable for designing new analogs with improved potency.
Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that is similar to CoMFA. nih.gov However, in addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular properties that are important for biological activity. nih.gov Like CoMFA, CoMSIA generates contour maps that highlight the regions around the molecule where specific properties are associated with higher or lower activity. nih.gov
Table 2: Key Parameters in 3D-QSAR Models
| Parameter | Description |
|---|---|
| q² (cross-validated r²) | A measure of the predictive ability of the model. |
| r² (non-cross-validated r²) | A measure of how well the model fits the training set data. |
| Steric Fields | Represent the spatial arrangement and bulk of the molecule. |
| Electrostatic Fields | Represent the distribution of charge in the molecule. |
| Hydrophobic Fields | Represent the lipophilicity of different parts of the molecule. |
| H-bond Donor/Acceptor Fields | Represent the potential for hydrogen bonding interactions. |
3D-QSAR Model Development and Validation
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a correlation between the 3D properties of a series of molecules and their biological activities. nih.gov For analogs of this compound, the development of a robust 3D-QSAR model would be a critical step in understanding the structural requirements for their activity.
The process begins with the selection of a training set of molecules with a wide range of biological activities. These molecules are then aligned based on a common scaffold. For this compound analogs, alignment could be based on the phenylacetonitrile (B145931) core. Once aligned, the steric and electrostatic fields around the molecules are calculated using probe atoms. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to derive a mathematical equation that correlates the 3D properties with the biological activity.
The predictive power of a 3D-QSAR model is assessed through rigorous validation procedures. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com External validation involves predicting the activity of a set of compounds (test set) that were not used in the model development. The predictive ability is then evaluated by the correlation coefficient (R² pred) between the experimental and predicted activities for the test set. nih.gov
A hypothetical example of statistical parameters for a 3D-QSAR model for this compound analogs is presented in Table 1.
Table 1: Hypothetical Statistical Parameters for a 3D-QSAR Model
| Parameter | Value | Description |
|---|---|---|
| q² (cross-validated r²) | 0.65 | Indicates good internal predictive ability. |
| r² (non-cross-validated r²) | 0.92 | Shows a high degree of correlation between the experimental and predicted activities for the training set. |
| Standard Error of Estimate (SEE) | 0.25 | A measure of the goodness of fit. |
| F-statistic | 150.7 | Indicates the statistical significance of the model. |
| Optimum Number of Components | 5 | The number of latent variables used in the PLS analysis. |
The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a green contour map might indicate that bulky substituents are favored in a particular region for increased activity, while a yellow contour map might suggest that bulky groups are disfavored. Similarly, blue and red contour maps can indicate regions where positive or negative electrostatic potentials, respectively, are favorable for activity. shd-pub.org.rs
Ligand-Based and Structure-Based Drug Design Principles
The design of novel analogs of this compound can be approached through two primary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govresearchgate.net The choice between these approaches is largely dependent on the availability of 3D structural information for the biological target. researchgate.net
Ligand-Based Drug Design (LBDD)
LBDD is employed when the 3D structure of the target protein is unknown. nih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. nih.gov The fundamental principle of LBDD is that molecules with similar structures are likely to have similar biological activities. nih.gov
Key LBDD methods include pharmacophore modeling and 3D-QSAR. A pharmacophore model represents the essential 3D arrangement of functional groups that are necessary for a molecule to bind to a specific target. For this compound analogs, a pharmacophore model might include features such as a hydrophobic group (the cyclopentyloxy ring), an aromatic ring (the phenyl group), and a hydrogen bond acceptor (the nitrile group). This model can then be used to screen large databases of compounds to identify new potential hits or to guide the design of novel analogs with improved activity.
Structure-Based Drug Design (SBDD)
SBDD is utilized when the 3D structure of the target protein has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. nih.gov
A central technique in SBDD is molecular docking. researchgate.net Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For this compound analogs, docking studies could be used to understand how the cyclopentyloxy group fits into a hydrophobic pocket of the target and how the nitrile group interacts with specific amino acid residues. This understanding can then be used to design new analogs with modifications that enhance these interactions.
Rational Design of Selective and Potent Analogs for Specific Targets
The insights gained from 3D-QSAR models, pharmacophore models, and docking studies can be integrated to rationally design novel analogs of this compound with improved potency and selectivity for a specific biological target. nih.govnih.gov
The contour maps generated from a 3D-QSAR study provide a roadmap for structural modifications. For example, if a 3D-QSAR model indicates that a bulky, electropositive group is favored at a certain position on the phenyl ring, medicinal chemists can synthesize analogs with substituents that meet these criteria.
Similarly, molecular docking can be used to design analogs that form more favorable interactions with the target's binding site. For instance, if docking reveals a potential hydrogen bond acceptor in the binding site that is not being utilized by the parent compound, an analog can be designed with a hydrogen bond donor at the appropriate position to form this new interaction.
The rational design process is often iterative. nih.gov A set of new analogs is designed based on computational predictions, then synthesized and tested for their biological activity. The results of these tests are then used to refine the computational models, leading to a new round of design and synthesis. This cycle continues until analogs with the desired potency and selectivity are identified.
A hypothetical example of a rationally designed series of analogs is shown in Table 2.
Table 2: Hypothetical Designed Analogs and Their Predicted Activities
| Compound ID | Modification | Predicted Activity (IC₅₀, nM) | Rationale for Design |
|---|---|---|---|
| Analog 1 | Replacement of cyclopentyloxy with cyclohexyloxy | 15 | To explore the effect of a larger hydrophobic group based on 3D-QSAR steric contour maps. |
| Analog 2 | Addition of a hydroxyl group to the phenyl ring | 8 | To form a new hydrogen bond with a key residue identified in docking studies. |
| Analog 3 | Replacement of the nitrile group with a tetrazole | 25 | To investigate the impact of a different hydrogen bond acceptor on binding affinity. |
| Analog 4 | Combination of cyclohexyloxy and a hydroxyl group | 5 | To combine the favorable modifications from Analogs 1 and 2. |
Through the systematic application of these computational design principles, it is possible to efficiently explore the chemical space around the this compound scaffold and identify novel analogs with optimized pharmacological profiles.
Computational Chemistry and Molecular Modeling Applications in 2 4 Cyclopentyloxy Phenyl Acetonitrile Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, to the binding site of a target protein.
Research on structurally related compounds, such as 2-cyclopentyloxyanisole derivatives, has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding mechanisms. nih.gov In these studies, derivatives were docked into the active sites of enzymes like Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4B (PDE4B) to predict their inhibitory potential. nih.gov The simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and amino acid residues in the enzyme's binding pocket. nih.gov
For this compound, a similar docking protocol would involve preparing a 3D model of the compound and docking it into the crystal structures of relevant biological targets. The results, typically expressed as a docking score or binding energy, help prioritize compounds for further experimental testing. For example, a lower binding energy generally indicates a more stable ligand-target complex.
| Compound Analog | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| Analog 4b (related to 2-cyclopentyloxyanisole) | COX-2 | -9.8 | Arg513, Tyr385, Ser530 |
| Analog 13 (related to 2-cyclopentyloxyanisole) | COX-2 | -9.5 | Arg513, Val523, Ser530 |
| Analog 4a (related to 2-cyclopentyloxyanisole) | PDE4B | -8.5 | Gln369, Asn321, Ile336 |
| Analog 13 (related to 2-cyclopentyloxyanisole) | PDE4B | -8.9 | Gln369, Asp318, Met273 |
This table presents illustrative molecular docking data for analogs related to this compound, based on findings from studies on similar scaffolds. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust method for investigating the intrinsic properties of a molecule from first principles. mdpi.com DFT is used to determine the electronic structure, geometry, and energetic stability of molecules like this compound. nih.gov These calculations are fundamental to understanding the molecule's reactivity, conformational preferences, and spectroscopic properties. researchgate.net
Any non-rigid molecule can exist in multiple spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, key rotations would occur around the C-O bond of the ether linkage and the C-C bond connecting the phenyl ring to the acetonitrile (B52724) group.
| Conformer | Dihedral Angle (Ar-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | ~180° (anti) | 0.00 | 75 |
| B | ~60° (gauche) | 1.20 | 15 |
| C | ~-60° (gauche) | 1.25 | 10 |
This table provides a hypothetical energetic profile for potential conformers of this compound, illustrating how DFT can be used to predict their relative stabilities.
DFT is also employed to characterize the electronic properties of a molecule, which are critical for its reactivity and intermolecular interactions. globalresearchonline.net Key descriptors derived from these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. nih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, that contribute to molecular stability. researchgate.net
For this compound, the nitrile group and the oxygen atom of the ether are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.
Molecular Dynamics Simulations and Ligand-Target Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand movement within the binding site, and the role of surrounding water molecules. rsc.org
Starting from a docked pose of this compound in a target protein, an MD simulation can:
Assess Binding Stability: MD can verify if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.
Reveal Conformational Changes: It can show how the protein structure adapts to the presence of the ligand, a phenomenon known as "induced fit." biorxiv.org
Calculate Binding Free Energy: Advanced MD-based methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding free energy, which correlates with binding affinity.
Studies on other ligand-protein systems have shown that MD simulations can reveal transient pockets or alternative binding modes not identified by docking alone, providing a more complete understanding of the interaction dynamics. biorxiv.orgstanford.edu
Cheminformatics and Data Mining for Analog Discovery and Lead Optimization
Cheminformatics involves the use of computational methods to analyze large chemical datasets. For a molecule like this compound, which might be a "hit" or a "lead" compound, cheminformatics plays a crucial role in its further development.
Key applications include:
Analog Discovery: By searching massive chemical databases (e.g., PubChem, ZINC) for molecules with structural similarity to this compound, researchers can quickly identify commercially available or synthetically accessible analogs. This process, known as similarity searching, can uncover compounds with potentially improved activity or better physicochemical properties. The development of related compounds like 2-cyclohexyliden-2-phenyl acetonitrile for perfumery illustrates how structural analogs are created and utilized. google.comgoogle.com
Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features of a series of analogs with their biological activity. These models can then predict the activity of novel, yet-to-be-synthesized compounds, guiding chemists to focus on the most promising modifications to the this compound scaffold.
By integrating these computational strategies, researchers can efficiently navigate the complex process of drug discovery, from initial hit identification to lead optimization, maximizing the potential of promising chemical entities like this compound.
Patent Landscape Analysis and Intellectual Property Trends in the Field of 2 4 Cyclopentyloxy Phenyl Acetonitrile
Global Patenting Trends for Phenylacetonitrile (B145931) Derivatives
Phenylacetonitrile and its derivatives represent a significant class of compounds in organic synthesis, serving as crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and other specialty chemicals. googleapis.comgoogle.comfortunebusinessinsights.com The patenting trends for this class of molecules reflect their versatility and growing importance, particularly within the pharmaceutical sector.
Market analysis indicates a rising demand for phenylacetonitrile derivatives, fueling growth in patent filings. fortunebusinessinsights.com This trend is geographically distributed, with significant activity in North America, Europe, and a rapidly growing market in the Asia Pacific region. fortunebusinessinsights.com In the pharmaceutical industry, these compounds are integral to the synthesis of various drugs, including antimalarial and antidepressant medications. fortunebusinessinsights.com The patent landscape is characterized by a steady stream of applications focusing on novel, more efficient synthesis processes, as well as the discovery of new derivatives with therapeutic potential. googleapis.comgoogleapis.com Innovations often center on improving yield, reducing hazardous byproducts, and enabling large-scale industrial production. googleapis.com Furthermore, there is a notable trend in patenting small molecule inhibitors for inflammatory and autoimmune diseases, a category where complex phenylacetonitrile derivatives could play a significant role. nih.govgoogle.comjustia.comresearchgate.net
Identification of Key Academic and Industrial Patent Holders
The field of small molecule anti-inflammatory drugs, particularly PDE4 inhibitors, is dominated by a mix of large pharmaceutical corporations and specialized biotechnology companies. These entities are the primary drivers of innovation and hold the most significant patent portfolios. While direct patent holders for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile are not clearly identifiable, an analysis of the key players in the PDE4 inhibitor space provides insight into the likely commercial landscape for related compounds.
Key industry players have established strong patent positions through extensive research and development. Recent patent literature highlights joint development programs, such as the one between Cerevel Therapeutics and Pfizer, which has produced patents for novel azaindole compounds acting as PDE4 inhibitors. bioworld.com Other major pharmaceutical companies like Sanofi-Synthelabo and Novartis are also active in filing patents for potent and selective PDE4 inhibitors. bioworld.compatsnap.com Celgene (now part of Amgen) has historically held key patents for apremilast (B1683926), a major oral PDE4 inhibitor. patentlyo.com In addition to corporate entities, academic and research institutions are also significant contributors to the patent landscape. For instance, Universiteit Hasselt and Universiteit Maastricht have filed patent applications for selective PDE4D inhibitors, demonstrating the role of academic research in pioneering new therapeutic approaches. google.com
| Entity Type | Key Patent Holders | Area of Focus (within PDE4 Inhibition) | Source(s) |
|---|---|---|---|
| Industrial | Pfizer Inc. | Novel azaindole compounds for various inflammatory diseases | bioworld.com |
| Industrial | Cerevel Therapeutics Inc. | Joint development of novel PDE4 inhibitors with Pfizer | bioworld.com |
| Industrial | Amgen Inc. (via Celgene) | Patents covering apremilast (composition, forms, use) | patentlyo.com |
| Industrial | Sanofi-Synthelabo | Isoquinoline derivatives with selective PDE4-inhibitory activity | bioworld.com |
| Industrial | Novartis AG | Development of PDE4 inhibitors for COPD with reduced emetic potential | patsnap.com |
| Academic | Universiteit Hasselt | Selective PDE4D inhibitors for demyelinating diseases | google.com |
| Academic | Universiteit Maastricht | Selective PDE4D inhibitors for demyelinating diseases | google.com |
Analysis of Claim Types and Scope (e.g., Composition of Matter, Use Claims)
Pharmaceutical patents employ various types of claims to protect an invention comprehensively. The two most fundamental types are "composition of matter" claims, which cover the chemical entity itself, and "method of use" claims, which protect the use of that entity for treating a specific condition. A thorough intellectual property strategy often involves filing for multiple types of claims to build a robust protective "thicket" around a valuable drug. drugpatentwatch.com
The patent strategy for apremilast, a successful PDE4 inhibitor, provides an excellent case study in the strategic use of different claim types:
Composition of Matter Claims: The foundational patents for apremilast include claims directed to the stereochemically pure (+) enantiomer of the compound. patentlyo.com This is a classic composition of matter claim, providing broad protection for the active molecule itself. Further patents were filed with claims covering specific crystalline polymorphic forms of apremilast. patentlyo.com These claims are narrower but offer an additional layer of protection, preventing competitors from making, using, or selling those specific, often more stable or bioavailable, solid forms of the drug.
Method of Use Claims: To further extend the intellectual property protection, patents were also granted for methods of treating patients using a specific dose-titration schedule. patentlyo.com This type of claim protects the specific dosing regimen developed to optimize efficacy and minimize side effects. Even if a competitor could legally produce the compound after the initial composition of matter patent expires, they could not market it with instructions to use the patented dosing schedule.
This multi-layered approach, detailed in the table below, illustrates how different claim types can protect various aspects of a pharmaceutical product, from the molecule itself to its specific form and method of administration.
| Claim Type | Description | Example (from Apremilast Patents) | Scope of Protection | Source(s) |
|---|---|---|---|---|
| Composition of Matter (Broad) | Claims the novel chemical entity itself, often a specific isomer or enantiomer. | Claims directed to the stereochemically pure (+) enantiomer of apremilast. | Protects the active pharmaceutical ingredient, regardless of how it is made or used. | patentlyo.com |
| Composition of Matter (Narrow) | Claims a specific physical form of the compound, such as a particular crystal polymorph or salt. | Claims covering specific enantiomerically pure solid forms (crystalline forms) of apremilast. | Protects specific, often advantageous, physical forms of the API from being manufactured or sold. | patentlyo.com |
| Method of Use | Claims the use of the compound to treat a specific disease or condition, often with a specific dosing regimen. | Claims covering methods for treating a patient using a specific dose-titration schedule. | Prevents competitors from marketing the drug for the patented use or with the patented dosing instructions. | patentlyo.com |
Intellectual Property Strategies in Related Therapeutic Areas (e.g., Inflammatory Diseases, PDE4 Inhibition)
The intellectual property (IP) strategies in competitive therapeutic areas like inflammatory diseases are sophisticated and focus on maximizing the commercial life of a drug. ajmc.comnih.gov Given the high cost of pharmaceutical R&D, companies employ a range of tactics for drug life-cycle management and to secure a unique, defensible position in the market. drugpatentwatch.comnih.gov
One primary strategy is lifecycle management , often referred to as "evergreening." This involves filing for additional patents on variations of an original drug to extend its period of market exclusivity. ajmc.comnih.gov As demonstrated with apremilast, this can include patenting:
Specific Enantiomers: Isolating a single, more effective enantiomer from a previously known racemic mixture. patentlyo.com
Metabolites and Prodrugs: Patenting active metabolites that are formed in the body or prodrugs that are converted into the active drug. ajmc.comnih.gov
New Formulations: Developing and patenting new delivery systems, such as extended-release versions, which can offer improved patient compliance or a better side-effect profile. ajmc.comnih.gov
Fixed-Dose Combinations: Combining the drug with one or more other active ingredients and patenting the new combination product. ajmc.comnih.gov
New Indications: Discovering and patenting new therapeutic uses for the drug that were not covered in the original patents. eupati.euwsgr.com
A second key IP strategy involves innovating around existing patents . In the PDE4 inhibitor field, early drugs were often "pan-PDE4 inhibitors," meaning they inhibited all isoforms of the PDE4 enzyme. This often led to side effects like nausea and emesis. google.com A sophisticated IP strategy has been to develop isoform-selective inhibitors. By creating molecules that selectively target a specific subtype, such as PDE4D, companies can carve out new, patentable inventions. google.com These selective inhibitors may offer an improved therapeutic window (better efficacy with fewer side effects), providing a clear clinical advantage and a strong, novel patent position. google.com This approach demonstrates a move from broad-spectrum inhibitors to more targeted therapies, a trend that is a significant driver of patent filings in modern drug discovery.
Future Research Directions and Potential Applications for 2 4 Cyclopentyloxy Phenyl Acetonitrile
Development of Novel Analogs with Enhanced Specificity, Efficacy, and Drug-like Properties
The development of novel analogs of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a promising strategy to optimize its pharmacological profile. Structure-activity relationship (SAR) studies will be pivotal in guiding the rational design of derivatives with improved characteristics. nih.gov Key modifications could be targeted at the phenyl ring, the cyclopentyloxy moiety, and the acetonitrile (B52724) group.
Systematic variation of substituents on the phenyl ring could significantly influence the compound's interaction with biological targets. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups may modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity. Furthermore, modifications to the cyclopentyloxy ring, such as altering its size or introducing heteroatoms, could refine the compound's pharmacokinetic properties, including its metabolic stability and solubility.
Another avenue for analog development involves the replacement of the cyano group with other electron-withdrawing bioisosteres. This could lead to a significant alteration in the compound's biological activity and potentially reduce any toxicity associated with the nitrile functional group. nih.gov The synthesis and subsequent screening of a library of such analogs would provide valuable insights into the SAR, facilitating the identification of lead candidates with superior therapeutic potential.
Table 1: Hypothetical Analogs of this compound and Their Potential Enhancements
| Modification Site | Proposed Modification | Potential Enhancement |
|---|---|---|
| Phenyl Ring | Introduction of a fluorine atom | Increased metabolic stability and binding affinity. |
| Addition of a hydroxyl group | Improved solubility and potential for new hydrogen bond interactions. | |
| Incorporation of a methoxy (B1213986) group | Altered electronic properties and potential for enhanced selectivity. | |
| Cyclopentyloxy Moiety | Expansion to a cyclohexyl ring | Increased lipophilicity and potential for improved oral absorption. |
| Introduction of an oxygen atom (tetrahydrofuran ring) | Enhanced polarity and potential for improved pharmacokinetic profile. | |
| Acetonitrile Group | Replacement with a tetrazole ring | Improved metabolic stability and potential for enhanced biological activity. |
Exploration of New Therapeutic Indications Beyond Currently Studied Areas
While the primary therapeutic targets of this compound may be under initial investigation, its core structure suggests potential efficacy in a range of other diseases. The phenylacetonitrile (B145931) framework is present in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Given the established role of related compounds in oncology, one of the most promising areas for future investigation is in the treatment of various cancers. mdpi.com Analogs could be designed and screened for their ability to inhibit cancer cell proliferation or induce apoptosis. For example, some phenylacetonitrile derivatives have shown activity against specific kinases involved in cancer progression. nih.gov
The potential for neuroprotective applications also warrants exploration. The ability of small molecules to cross the blood-brain barrier is a critical factor in treating central nervous system disorders. The lipophilic nature of the cyclopentyloxy group in this compound may facilitate this, opening up possibilities for its investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Diphenyl acrylonitrile (B1666552) derivatives, for instance, have been shown to promote hippocampal neurogenesis in adult rats. nih.gov
Furthermore, the anti-inflammatory properties of compounds with similar structures suggest that this compound and its analogs could be valuable in treating chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.
Advanced Mechanistic Studies at the Molecular and Cellular Level
A thorough understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. Advanced mechanistic studies at the molecular and cellular levels will be necessary to identify its biological targets and elucidate the signaling pathways it modulates.
Initial studies would likely involve target identification using techniques such as affinity chromatography, chemical proteomics, or in silico target prediction. nih.gov Once potential targets are identified, their interaction with the compound can be validated and characterized using biophysical methods like surface plasmon resonance or isothermal titration calorimetry.
Cell-based assays will be essential to understand the compound's effects on cellular processes. This could involve studying its impact on cell viability, proliferation, apoptosis, and other relevant cellular functions in various disease models. High-content screening and advanced imaging techniques can provide detailed insights into the subcellular localization of the compound and its effects on cellular morphology and signaling.
Furthermore, "omics" technologies, including genomics, transcriptomics, and proteomics, can offer a comprehensive view of the global cellular changes induced by the compound. This can help in identifying novel pathways and biomarkers associated with its therapeutic effects. The use of advanced analytical tools like photoionization and photoelectron photoion coincidence spectroscopy can also aid in unequivocally identifying reactive intermediates and understanding reaction mechanisms. rsc.orgethz.ch
Integration with Emerging Technologies in Modern Drug Discovery and Development
In the lead discovery phase, virtual screening of large compound libraries can be performed to identify molecules with a high probability of binding to the desired target. nih.gov Furthermore, generative AI models can be used for the de novo design of novel analogs with optimized properties, such as enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
